1-Octanethiol

Catalog No.
S8054097
CAS No.
94805-33-1
M.F
C8H18S
C8H18S
CH2SH(CH2)6CH3
M. Wt
146.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Octanethiol

CAS Number

94805-33-1

Product Name

1-Octanethiol

IUPAC Name

octane-1-thiol

Molecular Formula

C8H18S
C8H18S
CH2SH(CH2)6CH3

Molecular Weight

146.30 g/mol

InChI

InChI=1S/C8H18S/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3

InChI Key

KZCOBXFFBQJQHH-UHFFFAOYSA-N

SMILES

CCCCCCCCS

Solubility

Insoluble (NIOSH, 2022)
Soluble in ethanol; slightly soluble in carbon tetrachloride
Insoluble in water
Solubility in water: none
Insoluble

Canonical SMILES

CCCCCCCCS

Description

1-octanethiol appears as a clear colorless liquid. Flash point 115 °F. Insoluble in water and less dense than water. Used to make other chemicals.
Octane-1-thiol is an alkanethiol that is octane substituted by a thiol group at position 1.

Modifying Electrodes in Electronics

  • Thin-Film Transistors (TFTs): Research suggests that 1-Octanethiol can improve the performance of bottom-contact TFTs. By forming a self-assembled monolayer on the gold electrodes, it enhances charge injection, a crucial step in transistor function [].

Enhancing Battery Performance

  • Iron-Air Batteries: Studies have investigated the use of 1-Octanethiol as an additive in the electrolyte of iron-air batteries. The presence of 1-Octanethiol seems to allow iron electrodes to discharge at higher rates, potentially improving battery efficiency [].

Functionalization of Nanoparticles

  • Copper Nanoparticles for Inkjet Printing: A study explored the use of 1-Octanethiol to coat copper nanoparticles. This coating might influence the sintering behavior of the nanoparticles, impacting their suitability for applications like inkjet printing technology.

1-Octanethiol, also known as n-octyl mercaptan, is an organic compound with the chemical formula CH₃(CH₂)₇SH. It consists of a straight-chain aliphatic structure where a thiol group (-SH) is attached to an octane backbone. This compound is a colorless liquid with a characteristic odor and is classified under the category of mercaptans, which are sulfur-containing compounds known for their strong smells. The molecular weight of 1-octanethiol is approximately 146.29 g/mol, and it has a boiling point of around 199 °C and a melting point of -49 °C .

Typical of thiols. Notably, it can undergo oxidation to form disulfides or sulfonic acids. The thiol group can also react with alkyl halides in nucleophilic substitution reactions, leading to the formation of thioethers. Additionally, 1-octanethiol can be converted into other functional groups through reactions such as:

  • Oxidation: Converting to sulfoxides or sulfones.
  • Alkylation: Reacting with alkyl halides to form thioethers.
  • Esterification: Forming thioesters when reacting with carboxylic acids .

1-Octanethiol can be synthesized through several methods:

  • Hydrolysis of Octyl Bromide: This method involves the reaction of octyl bromide with sodium hydrosulfide in an aqueous medium to yield 1-octanethiol.
  • Reduction of Octanoyl Chloride: Octanoyl chloride can be reduced using lithium aluminum hydride or other reducing agents to produce 1-octanethiol.
  • Alkylation of Thiourea: Thiourea can be alkylated with octyl halides under basic conditions to form 1-octanethiol .

1-Octanethiol has several applications across various fields:

  • Chemical Intermediate: It is frequently used as a precursor in the synthesis of other chemicals, including thioethers and surfactants.
  • Flavoring Agent: Due to its strong odor, it finds applications in the food industry as a flavoring agent.
  • Corrosion Inhibitor: Its properties make it suitable for use in formulations aimed at preventing corrosion.
  • Research: It serves as a reagent in organic synthesis and materials science research .

Interaction studies involving 1-octanethiol focus primarily on its reactivity with various chemical agents and its effects on biological systems. For example:

  • Reactivity with Oxidizers: It is known to be incompatible with strong oxidizing agents, which can lead to hazardous reactions.
  • Biological Interactions: Research indicates that exposure can provoke allergic reactions in sensitive individuals, highlighting the importance of safety measures when handling this compound .

Several compounds share structural similarities with 1-octanethiol, including:

Compound NameChemical FormulaUnique Features
1-HexanethiolC₆H₁₄SShorter carbon chain; lower boiling point.
1-DecanethiolC₁₀H₂₂SLonger carbon chain; higher boiling point.
DodecanethiolC₁₂H₂₆SEven longer carbon chain; used in surfactants.
Ethyl mercaptanC₂H₆SSmaller size; commonly used as an odorant in natural gas.

Each of these compounds exhibits unique properties due to variations in chain length and functional groups, influencing their applications and reactivity profiles. For instance, while 1-octanethiol is utilized for its intermediate properties and flavoring capabilities, shorter thiols like ethyl mercaptan are primarily used for odorization purposes .

Physical Description

1-octanethiol appears as a clear colorless liquid. Flash point 115 °F. Insoluble in water and less dense than water. Used to make other chemicals.
Liquid
Water-white liquid with a mild odor; [NIOSH]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Water-white liquid with a mild odor.

Color/Form

Water-white liquid

XLogP3

4.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

146.11292175 g/mol

Monoisotopic Mass

146.11292175 g/mol

Boiling Point

390 °F at 760 mmHg (NIOSH, 2022)
199.1 °C at 760 mm Hg
199 °C
390 °F

Flash Point

115 °F (NIOSH, 2022)
69 °C
156 °F (69 °C) (Open cup)
69 °C o.c.
(oc) 115 °F

Heavy Atom Count

9

Vapor Density

5.0 (Air= 1)
Relative vapor density (air = 1): 5.0

Density

0.84 (NIOSH, 2022)
0.8433 at 20 °C/4 °C
Relative density (water = 1): 0.84
0.84

Odor

Mild odor

Decomposition

The substance decomposes on burning producing toxic gases including hydrogen sulfide and sulfur oxides.

Melting Point

-57 °F (NIOSH, 2022)
-49.2 °C
Liquid molar volume = 0.174195 cu m/kmol; IG Heat of Formation = -1.7010X10+8 J/kmol; Heat Fusion at Melting Point = 2.4000X10+7 J/kmol
-49 °C
-57 °F

UNII

42GO2PA46L

Vapor Pressure

3 mmHg at 212 °F (NIOSH, 2022)
0.42 [mmHg]
0.4245 mm Hg at 25 °C /Extrapolated/
Vapor pressure, kPa at 25 °C: 0.06
(212 °F): 3 mmHg

Metabolism Metabolites

Simple aliphatic and aromatic thiols undergo S-methylation in mammals to produce the corresponding methyl thioether or sulfide. Methylation is catalysed by thiopurine methyltransferase in the cytoplasm and thiol methyltransferase in microsomes, and both reactions require S-adenosyl-l-methionine as a methyl group donor. Thiopurine methyltransferase is present in human liver, kidney, and erythrocytes; preferential substrates for this enzyme include aromatic and heterocyclic thiols. S-Methylation of aliphatic thiols is catalysed by microsomal thiol methyltransferase, and the resulting methyl thioether (sulfide) metabolite would undergo S-oxidation to give the methyl sulfoxide and methyl sulfone analogues as urinary products. Thiols may react with glutathione and other endogenous thiol substances to form mixed disulfides. Both microsomal and cytoplasmic thioltransferasess have been reported to catalyse the formation of mixed disulfides. The resulting mixed disulfides can undergo reduction back to thiols, oxidative desulfuration, or oxidation to a sulfonic acid via the intermediate thiosulfinate and sulfinic acids. The principal form in the circulation would probably be a mixed disulfide formed with albumin. /Simple thiols/

Use Classification

Hazard Classes and Categories -> Flammable - 2nd degree, Reactive - 1st degree
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

1-Octanethiol is produced using 1-octene and hydrogen sulfide (anti-Markownikoff addition)

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing
Plastics Material and Resin Manufacturing
Plastics Product Manufacturing
Rubber Product Manufacturing
1-Octanethiol: ACTIVE
Thiols can be prepared by a variety of methods. The most-utilized of these synthetic methods for tertiary and secondary thiols is acid-catalyzed synthesis; for normal and secondary thiols, the most-utilized methods are free-radical-initiated, alcohol substitution, or halide substitution; for mercaptoalcohols, the most-utilized method is oxirane addition; and for mercaptoacids and mercaptonitriles, the most-utilized methods are Michael-type additions. /Thiols/

Analytic Laboratory Methods

Method: NIOSH 2510; Procedure: gas chromatography, sulfur-specific FPD; Analyte: 1-octanethiol; Matrix: air; Detection Limit: 0.2 ug per sample.

Storage Conditions

Fireproof. Separated from strong bases, strong acids and oxidants.

Interactions

Lipophilic thiol compounds interact spectrally with liver microsomes from phenobarbital-treated rats. N-octanethiol competitively displaced metyrapone and n-octane from the active site of cytochrome P450.

Dates

Modify: 2023-11-23

Fast kinetics of thiolic self-assembled monolayer adsorption on gold: modeling and confirmation by protein binding

Sasan Asiaei, Patricia Nieva, Mathilakath M Vijayan
PMID: 25353396   DOI: 10.1021/jp509986s

Abstract

This study presents an improved kinetics for the formation of self-assembled monolayers (SAMs) of thiols on gold substrates. Based on predictions of a computational model developed to study the SAM growth kinetics, SAMs of 11-mercaptoinic acid and 1-octanethiol were successfully formed for the first time within 15 min by incubation of planar gold chips in a 10 mM solution of thiols in pure ethanol. The performance of this new rapid SAM formation protocol is compared to the conventional 24 h incubation protocol by evaluating the binding capacity of a fluorescent-labeled antibody to the SAM samples prepared using both protocols. Tetramethylrhodamine conjugated polyclonal goat γ-globulin (IgG) was bound to all SAMs previously modified with 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) to improve antibody immobilization. Resulting binding density of the fast SAM was evaluated using epifluorescence and atomic force microscopy (AFM) and found to be comparable with reported values in the literature using conventional 24 h protocols.


Selective nanodecoration of modified cyclodextrin crystals with gold nanorods

Bárbara Herrera, Carolina Adura, Nicolás Yutronic, Marcelo J Kogan, Paul Jara
PMID: 23062962   DOI: 10.1016/j.jcis.2012.08.027

Abstract

Gold nanorods (AuNRs) stabilized by cetyltrimethylammonium bromide (CTAB) were deposited onto crystals of α-cyclodextrin (α-CD) inclusion compounds (ICs) that contained octanethiol (OT) as guest molecules. The nanodecoration was produced specifically at the {001} crystal planes through interaction between the -SH groups of the ICs and the AuNRs.


Graphene-supported zinc oxide solid-phase microextraction coating with enhanced selectivity and sensitivity for the determination of sulfur volatiles in Allium species

Suling Zhang, Zhuo Du, Gongke Li
PMID: 22985527   DOI: 10.1016/j.chroma.2012.08.045

Abstract

A graphene-supported zinc oxide (ZnO) solid-phase microextraction (SPME) fiber was prepared via a sol-gel approach. Graphite oxide (GO), with rich oxygen-containing groups, was selected as the starting material to anchor ZnO on its nucleation center. After being deoxidized by hydrazine, the Zn(OH)2/GO coating was dehydrated at high temperature to give the ZnO/graphene coating. Sol-gel technology could efficiently incorporate ZnO/graphene composites into the sol-gel network and provided strong chemical bonding between sol-gel polymeric SPME coating and silica fiber surface, which enhanced the durability of the fiber and allowed more than 200 replicate extractions. Results indicated that pure ZnO coated fiber did not show adsorption selectivity toward sulfur compounds, which might because the ZnO nanoparticles were enwrapped in the sol-gel network, and the strong coordination action between Zn ion and S ion was therefore blocked. The incorporation of graphene into ZnO based sol-gel network greatly enlarged the BET surface area from 1.2 m2/g to 169.4 m2/g and further increased the adsorption sites. Combining the superior properties of extraordinary surface area of graphene and the strong coordination action of ZnO to sulfur compounds, the ZnO/graphene SPME fiber showed much higher adsorption affinity to 1-octanethiol (enrichment factor, EF, 1087) than other aliphatic compounds without sulfur-containing groups (EFs<200). Also, it showed higher extraction selectivity and sensitivity toward sulfur compounds than commercial polydimethylsiloxane (PDMS) and polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fibers. Several most abundant sulfur volatiles in Chinese chive and garlic sprout were analyzed using the ZnO/graphene SPME fiber in combination with gas chromatography-mass spectrometry (GC-MS). Their limits of detection were 0.1-0.7 μg/L. The relative standard deviation (RSD) using one fiber ranged from 3.6% to 9.1%. The fiber-to-fiber reproducibility for three parallel prepared fibers was 4.8-10.8%. The contents were in the range of 1.0-46.4 μg/g with recoveries of 80.1-91.6% for four main sulfides in Chinese chive and 17.1-122.6 μg/g with recoveries of 73.2-80.6% for three main sulfides in garlic sprout.


Structural elucidation of supramolecular alpha-cyclodextrin dimer/aliphatic monofunctional molecules complexes

L Barrientos, E Lang, G Zapata-Torres, C Celis-Barros, C Orellana, P Jara, N Yutronic
PMID: 23197322   DOI: 10.1007/s00894-012-1675-x

Abstract

The structural elucidation of 2α-cyclodextrin/1-octanethiol, 2α-cyclodextrin/1-octylamine and 2α-cyclodextrin/1-nonanoic acid inclusion complexes by nuclear magnetic resonance (NMR) spectroscopy and molecular modeling has been achieved. The detailed spatial configurations are proposed for the three inclusion complexes based on 2D NMR method. ROESY experiments confirm the inclusion of guest molecules inside the α-cyclodextrin (α-CD) cavity. On the other hand, the host-guest ratio observed was 2:1 for three complexes. The detailed spatial configuration proposed based on 2D NMR methods were further interpreted using molecular modeling studies. The theoretical calculations are in good agreement with the experimental data.


Hyaluronan (HA) Immobilized on Surfaces via Self-Assembled Monolayers of HA-Binding Peptide Modulates Endothelial Cell Spreading and Migration through Focal Adhesion

Xinqing Pang, Weiqi Li, Lan Chang, Julien E Gautrot, Wen Wang, Helena S Azevedo
PMID: 34037376   DOI: 10.1021/acsami.1c05574

Abstract

The extracellular matrix (ECM) modulates a multitude of cell functions, and this regulation is provided by key ECM components forming a complex network. Hyaluronic acid (HA) is an abundant component of the ECM that binds to proteins and influences various activities of endothelial cells (ECs). Although the effect of soluble HA on cell spreading has been studied, the impact of peptide-bound HA has not yet been investigated in great detail. We aim to comprehensively study the roles of immobilized HA on the regulation of EC behavior compared to the more conventional use of soluble HA. A 2D model surface formed by self-assembled monolayers (SAMs) of a HA-binding peptide (Pep-1) is used as an anchor for HA immobilization. Mixed SAMs, consisting of thiolated Pep-1 and 1-octanethiol, are prepared and characterized by using ellipsometry and contact angle measurement. Full density Pep-1 SAMs are more hydrophilic and bind more HA than mixed SAMs. Cell spreading and migration are enhanced by immobilized low molecular weight (LMW) HA, which also facilitates cell alignment and elongation under laminar flow conditions and potentially drives directional migration. This effect is not mediated by the expression of CD44, and immobilized LMW HA is found to accelerate the assembly of focal adhesions. Such biomimetic surfaces provide new insights into the role of HA in regulating the spreading and phenotype of endothelial cells.


Synthesis and Characterization of Amphiphilic Gold Nanoparticles

Zekiye P Guven, Paulo H Jacob Silva, Zhi Luo, Urszula B Cendrowska, Matteo Gasbarri, Samuel T Jones, Francesco Stellacci
PMID: 31329168   DOI: 10.3791/58872

Abstract

Gold nanoparticles covered with a mixture of 1-octanethiol (OT) and 11-mercapto-1-undecane sulfonic acid (MUS) have been extensively studied because of their interactions with cell membranes, lipid bilayers, and viruses. The hydrophilic ligands make these particles colloidally stable in aqueous solutions and the combination with hydrophobic ligands creates an amphiphilic particle that can be loaded with hydrophobic drugs, fuse with the lipid membranes, and resist nonspecific protein adsorption. Many of these properties depend on nanoparticle size and the composition of the ligand shell. It is, therefore, crucial to have a reproducible synthetic method and reliable characterization techniques that allow the determination of nanoparticle properties and the ligand shell composition. Here, a one-phase chemical reduction, followed by a thorough purification to synthesize these nanoparticles with diameters below 5 nm, is presented. The ratio between the two ligands on the surface of the nanoparticle can be tuned through their stoichiometric ratio used during synthesis. We demonstrate how various routine techniques, such as transmission electron microscopy (TEM), nuclear magnetic resonance (NMR), thermogravimetric analysis (TGA), and ultraviolet-visible (UV-Vis) spectrometry, are combined to comprehensively characterize the physicochemical parameters of the nanoparticles.


Effect of Hydrophobicity on Nano-Bio Interactions of Zwitterionic Luminescent Gold Nanoparticles at the Cellular Level

Shasha Sun, Yingyu Huang, Chen Zhou, Sishan Chen, Mengxiao Yu, Jinbin Liu, Jie Zheng
PMID: 29775044   DOI: 10.1021/acs.bioconjchem.8b00202

Abstract

Fundamental understanding of how the hydrophobicity impacts cellular interactions of engineered nanoparticles is critical to their future success in healthcare. Herein, we report that inserting hydrophobic octanethiol onto the surface of zwitterionic luminescent glutathione coated gold nanoparticles (GS-AuNPs) of 2 nm enhanced their affinity to the cellular membrane and increased cellular uptake kinetics by more than one order of magnitude, rather than inducing the accumulation of the AuNPs in the bilayer core or enhancing their passive diffusion. These studies highlight the diversity and heterogeneity in the hydrophobicity-induced nano-bio interactions at the cellular level and offer a new pathway to expediting cellular uptake of engineered nanoparticles. In addition, the amphiphilic luminescent AuNPs with high affinity to cell membrane and rapid endocytosis potentially serve as dual-modality imaging probes to correlate fluorescence and electron microscopies at the cellular level.


Fibrinogen Motif Discriminates Platelet and Cell Capture in Peptide-Modified Gold Micropore Arrays

Kellie Adamson, Elaine Spain, Una Prendergast, Niamh Moran, Robert J Forster, Tia E Keyes
PMID: 29240434   DOI: 10.1021/acs.langmuir.7b03279

Abstract

Human blood platelets and SK-N-AS neuroblastoma cancer-cell capture at spontaneously adsorbed monolayers of fibrinogen-binding motifs, GRGDS (generic integrin adhesion), HHLGGAKQAGDV (exclusive to platelet integrin α
β
), or octanethiol (adhesion inhibitor) at planar gold and ordered 1.6 μm diameter spherical cap gold cavity arrays were compared. In all cases, arginine/glycine/aspartic acid (RGD) promoted capture, whereas alkanethiol monolayers inhibited adhesion. Conversely only platelets adhered to alanine/glycine/aspartic acid (AGD)-modified surfaces, indicating that the AGD motif is recognized preferentially by the platelet-specific integrin, α
β
. Microstructuring of the surface effectively eliminated nonspecific platelet/cell adsorption and dramatically enhanced capture compared to RGD/AGD-modified planar surfaces. In all cases, adhesion was reversible. Platelets and cells underwent morphological change on capture, the extent of which depended on the topography of the underlying substrate. This work demonstrates that both the nature of the modified interface and its underlying topography influence the capture of cancer cells and platelets. These insights may be useful in developing cell-based cancer diagnostics as well as in identifying strategies for the disruption of platelet cloaks around circulating tumor cells.


Scanning tunneling microscope observation of the phosphatidylserine domains in the phosphatidylcholine monolayer

Soichiro Matsunaga, Taro Yamada, Toshihide Kobayashi, Maki Kawai
PMID: 25913903   DOI: 10.1021/acs.langmuir.5b00859

Abstract

A mixed monolayer of 1,2-dihexanoyl-sn-glycero-3-phospho-l-serine (DHPS) and 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) on an 1-octanethiol-modified gold substrate was visualized on the nanometer scale using in situ scanning tunneling microscopy (STM) in aqueous solution. DHPS clusters were evident as spotty domains. STM enabled us to distinguish DHPS molecules from DHPC molecules depending on their electronic structures. The signal of the DHPS domains was abolished by neutralization with Ca(2+). The addition of the PS + Ca(2+)-binding protein of annexin V to the Ca(2+)-treated monolayer gave a number of spots corresponding to a single annexin V molecule.


Preparation of porous polymer monoliths featuring enhanced surface coverage with gold nanoparticles

Yongqin Lv, Fernando Maya Alejandro, Jean M J Fréchet, Frantisek Svec
PMID: 22542442   DOI: 10.1016/j.chroma.2012.04.007

Abstract

A new approach to the preparation of porous polymer monoliths with enhanced coverage of pore surface with gold nanoparticles has been developed. First, a generic poly(glycidyl methacrylate-co-ethylene dimethacrylate) monolith was reacted with cystamine followed by the cleavage of its disulfide bonds with tris(2-carboxylethyl)phosphine, which liberated the desired thiol groups. Dispersions of gold nanoparticles with sizes varying from 5 to 40 nm were then pumped through the functionalized monoliths. The materials were then analyzed using both energy dispersive X-ray spectroscopy and thermogravimetric analysis. We found that the quantity of attached gold was dependent on the size of nanoparticles, with the maximum attachment of more than 60 wt% being achieved with 40 nm nanoparticles. Scanning electron micrographs of the cross sections of all the monoliths revealed the formation of a non-aggregated, homogenous monolayer of nanoparticles. The surface of the bound gold was functionalized with 1-octanethiol and 1-octadecanethiol, and these monolithic columns were used successfully for the separations of proteins in reversed phase mode. The best separations were obtained using monoliths modified with 15, 20, and 30 nm nanoparticles since these sizes produced the most dense coverage of pore surface with gold.


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